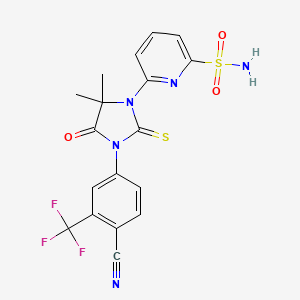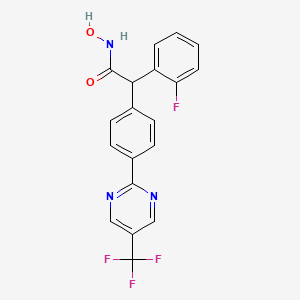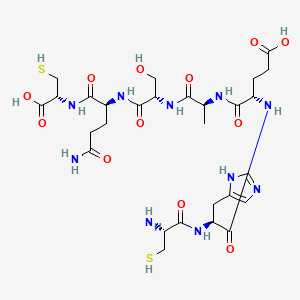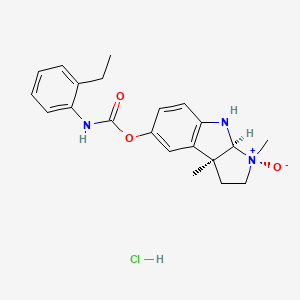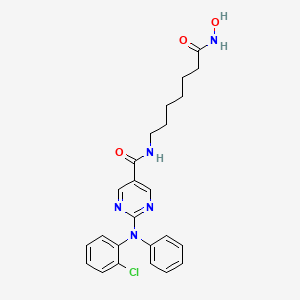
Citarinostat
Vue d'ensemble
Description
Citarinostat, également connu sous le nom d’ACY-241, est un inhibiteur sélectif de l’histone désacétylase 6 (HDAC6) de deuxième génération administré par voie orale. Les inhibiteurs de l’histone désacétylase sont une classe de composés qui interfèrent avec la fonction des histone désacétylases, des enzymes impliquées dans l’élimination des groupes acétyles des protéines histones, conduisant à des modifications de l’expression des gènes. This compound a montré des promesses dans les études précliniques et cliniques pour ses propriétés anticancéreuses, en particulier dans le traitement du myélome multiple et du cancer du poumon non à petites cellules .
Preparation Methods
La synthèse du this compound implique plusieurs étapes, commençant par la préparation du cycle pyrimidinique, qui est une structure principale du composé. La voie de synthèse comprend généralement les étapes suivantes :
Formation du cycle pyrimidinique : Cela implique la réaction de matières premières appropriées dans des conditions contrôlées pour former le cycle pyrimidinique.
Introduction du groupe carboxamide : Le groupe carboxamide est introduit par une réaction avec une amine appropriée.
Réactions de substitution : Divers substituants, tels que les groupes chlorophényle et phényle, sont introduits par des réactions de substitution.
Modifications finales :
Les méthodes de production industrielle du this compound impliqueraient l’adaptation de ces réactions dans des conditions optimisées afin d’assurer un rendement élevé et une pureté élevée du produit final.
Chemical Reactions Analysis
Le this compound subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut subir des réactions d’oxydation, en particulier au niveau du groupe hydroxyamino, conduisant à la formation de dérivés oxo.
Réduction : Les réactions de réduction peuvent se produire au niveau du groupe oxoheptyle, le convertissant en groupe hydroxyheptyle.
Substitution : Les réactions de substitution sont courantes dans la synthèse du this compound, où divers substituants sont introduits sur le cycle pyrimidinique
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les principaux produits formés à partir de ces réactions comprennent le composé this compound souhaité et ses dérivés.
Scientific Research Applications
Le this compound a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :
Chimie : En chimie, le this compound est utilisé comme un composé outil pour étudier le rôle de l’histone désacétylase 6 dans divers processus biologiques.
Biologie : En recherche biologique, le this compound est utilisé pour étudier les effets de l’inhibition de l’histone désacétylase sur l’expression des gènes et les fonctions cellulaires.
Médecine : En médecine, le this compound est étudié pour ses effets thérapeutiques potentiels dans le traitement du cancer, en particulier du myélome multiple et du cancer du poumon non à petites cellules. .
Industrie : Dans l’industrie pharmaceutique, le this compound est en cours de développement comme un médicament anticancéreux potentiel, avec des essais cliniques en cours pour évaluer son innocuité et son efficacité
Mechanism of Action
Le this compound exerce ses effets en inhibant sélectivement l’histone désacétylase 6, une enzyme qui joue un rôle essentiel dans la régulation de l’expression des gènes par l’élimination des groupes acétyles des protéines histones. En inhibant l’histone désacétylase 6, le this compound conduit à l’accumulation d’histones acétylées, ce qui entraîne des modifications de l’expression des gènes qui peuvent induire l’arrêt du cycle cellulaire, l’apoptose et d’autres effets anticancéreux. Les cibles moléculaires et les voies impliquées dans l’action du this compound comprennent la régulation de la structure de la chromatine, la modulation des facteurs de transcription et l’activation des voies apoptotiques .
Comparison with Similar Compounds
Le this compound est unique parmi les inhibiteurs de l’histone désacétylase en raison de son inhibition sélective de l’histone désacétylase 6, ce qui le distingue des inhibiteurs non sélectifs de l’histone désacétylase qui ciblent plusieurs isoformes de l’histone désacétylase. Des composés similaires comprennent :
Ricolinostat : Un autre inhibiteur sélectif de l’histone désacétylase 6 aux propriétés anticancéreuses similaires.
Vorinostat : Un inhibiteur non sélectif de l’histone désacétylase qui cible plusieurs isoformes de l’histone désacétylase mais qui a un éventail plus large d’effets secondaires.
Panobinostat : Un autre inhibiteur non sélectif de l’histone désacétylase aux effets anticancéreux puissants mais à une toxicité plus élevée .
La sélectivité du this compound pour l’histone désacétylase 6 en fait un candidat prometteur pour le traitement du cancer, avec potentiellement moins d’effets secondaires que les inhibiteurs non sélectifs de l’histone désacétylase.
Applications De Recherche Scientifique
Citarinostat has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: In chemistry, this compound is used as a tool compound to study the role of histone deacetylase 6 in various biological processes.
Biology: In biological research, this compound is used to investigate the effects of histone deacetylase inhibition on gene expression and cellular functions.
Medicine: In medicine, this compound is being studied for its potential therapeutic effects in cancer treatment, particularly in multiple myeloma and non-small cell lung cancer. .
Industry: In the pharmaceutical industry, this compound is being developed as a potential anticancer drug, with ongoing clinical trials to evaluate its safety and efficacy
Mécanisme D'action
Target of Action
Citarinostat, also known as ACY-241, is a second-generation, orally administered, selective inhibitor of histone deacetylase 6 (HDAC6) . HDAC6 is a key regulator of chromatin remodeling and can control gene expression through both deacetylase-dependent and -independent mechanisms . It plays a critical role in many biological functions essential to normal and tumor cell growth, migration, and death .
Mode of Action
Upon oral administration, this compound inhibits the activity of HDAC6 . This results in an accumulation of highly acetylated chromatin histones, leading to chromatin remodeling and an altered pattern of gene expression . The inhibition of HDAC6 by this compound induces a series of molecular and biological responses .
Biochemical Pathways
This compound affects the HDAC and Janus kinase/signal transducer of transcription-3 (JAK/STAT3) pathways . Both of these pathways are important in lymphoproliferative disorders . The inhibition of JAK/STAT3 and HDAC simultaneously might enhance the efficacy of treatments without increasing toxicity .
Result of Action
This compound has shown strong cytotoxicity in lymphoid cell lines . It significantly reduces mitochondrial membrane potential, down-regulates Bcl-2 and Bcl-xL, and activates caspases 9 and 3 . This leads to a reduction in cell viability and clonogenic survival .
Safety and Hazards
Citarinostat is toxic and has minimal toxicity to normal cells . It can cause moderate to severe irritation to the skin and eyes . In case of inhalation, skin contact, eye contact, or swallowing, appropriate first aid measures should be taken .
Relevant Papers
- "Selective Histone Deacetylase Inhibitor ACY-241 (this compound) Plus Nivolumab in Advanced Non-Small Cell Lung Cancer: Results From a Phase Ib Study" .
- "this compound and Momelotinib co-target HDAC6 and JAK2/STAT3 in lymphoid malignant cell lines: a potential new therapeutic combination" .
- "Combination of Momelotinib and this compound Show Strong Synergistic Effects" .
Analyse Biochimique
Biochemical Properties
Citarinostat exhibits potent biochemical inhibition of HDAC6, with reduced potency against nuclear class I HDACs, including HDAC1, HDAC2, and HDAC3 . It interacts with these enzymes, inhibiting their activity and leading to increased acetylation of histones and other proteins . This modification can alter the function of these proteins and influence various biochemical reactions within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in lymphoid malignant cell lines, this compound has shown strong cytotoxicity, significantly reducing mitochondrial membrane potential, down-regulating Bcl-2 and Bcl-xL, and activating caspases 9 and 3 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding and inhibition of HDAC6 . This inhibition leads to an increase in the acetylation of histones and other proteins, which can alter their function . For example, increased histone acetylation can lead to changes in gene expression, potentially inhibiting the expression of genes involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For instance, in lymphoid cell lines, the cytotoxic effects of this compound were found to increase after 48 hours of treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . At a dose of 180 mg, one complete response and two partial responses were observed. At a dose of 360 mg, three partial responses were observed . At a dose of 480 mg, no responses were observed, suggesting that there may be a threshold effect .
Transport and Distribution
As an orally administered drug, it is likely absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream .
Subcellular Localization
Given that its primary target, HDAC6, is located in the cytoplasm and nucleus of cells , it is likely that this compound also localizes to these areas within the cell.
Méthodes De Préparation
The synthesis of citarinostat involves several steps, starting with the preparation of the pyrimidine ring, which is a core structure in the compound. The synthetic route typically includes the following steps:
Formation of the pyrimidine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Introduction of the carboxamide group: The carboxamide group is introduced through a reaction with a suitable amine.
Substitution reactions: Various substituents, such as the chlorophenyl and phenyl groups, are introduced through substitution reactions.
Final modifications:
Industrial production methods for this compound would involve scaling up these reactions under optimized conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Citarinostat undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyamino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can occur at the oxoheptyl group, converting it to a hydroxyheptyl group.
Substitution: Substitution reactions are common in the synthesis of this compound, where various substituents are introduced to the pyrimidine ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions include the desired this compound compound and its derivatives.
Comparaison Avec Des Composés Similaires
Citarinostat is unique among histone deacetylase inhibitors due to its selective inhibition of histone deacetylase 6, which distinguishes it from nonselective histone deacetylase inhibitors that target multiple histone deacetylase isoforms. Similar compounds include:
Ricolinostat: Another selective histone deacetylase 6 inhibitor with similar anticancer properties.
Vorinostat: A nonselective histone deacetylase inhibitor that targets multiple histone deacetylase isoforms but has a broader range of side effects.
Panobinostat: Another nonselective histone deacetylase inhibitor with potent anticancer effects but higher toxicity .
This compound’s selectivity for histone deacetylase 6 makes it a promising candidate for cancer therapy with potentially fewer side effects compared to nonselective histone deacetylase inhibitors.
Propriétés
IUPAC Name |
2-(N-(2-chlorophenyl)anilino)-N-[7-(hydroxyamino)-7-oxoheptyl]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O3/c25-20-12-7-8-13-21(20)30(19-10-4-3-5-11-19)24-27-16-18(17-28-24)23(32)26-15-9-2-1-6-14-22(31)29-33/h3-5,7-8,10-13,16-17,33H,1-2,6,9,14-15H2,(H,26,32)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIUIBXPEDFJRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2Cl)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1316215-12-9 | |
| Record name | Citarinostat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316215129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citarinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15449 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CITARINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/441P620G3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



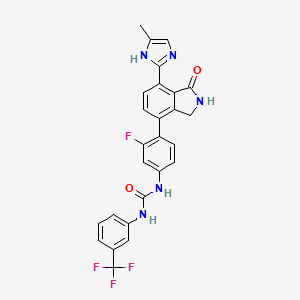
![2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride](/img/structure/B606626.png)
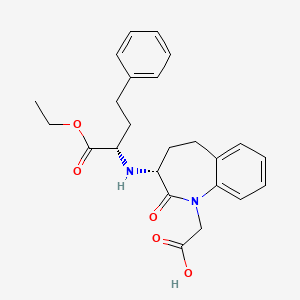
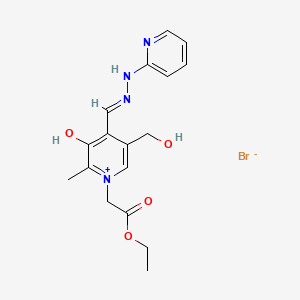

![4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine](/img/structure/B606634.png)
